molecular formula C14H20BrN3O B5025078 1-(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-yl)-3,3-dimethyl-butan-2-one

1-(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-yl)-3,3-dimethyl-butan-2-one

Cat. No.: B5025078
M. Wt: 326.23 g/mol
InChI Key: INZTWJSSAGTCRH-UHFFFAOYSA-N
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Description

1-(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-yl)-3,3-dimethyl-butan-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoimidazole ring fused with a butanone moiety. The presence of both imino and methyl groups in its structure contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-yl)-3,3-dimethyl-butan-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzimidazole with a suitable ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-yl)-3,3-dimethyl-butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced benzoimidazole derivatives.

    Substitution: Formation of substituted benzoimidazole compounds.

Scientific Research Applications

1-(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-yl)-3,3-dimethyl-butan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-yl)-3,3-dimethyl-butan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-yl)-acetic acid: Shares a similar benzoimidazole core but differs in the side chain structure.

    3,3-Dimethyl-2-butanone: A simpler ketone with a similar butanone moiety.

Uniqueness

1-(2-Imino-3-methyl-2,3-dihydro-benzoimidazol-1-yl)-3,3-dimethyl-butan-2-one is unique due to its combined benzoimidazole and butanone structure, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-(2-imino-3-methylbenzimidazol-1-yl)-3,3-dimethylbutan-2-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.BrH/c1-14(2,3)12(18)9-17-11-8-6-5-7-10(11)16(4)13(17)15;/h5-8,15H,9H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZTWJSSAGTCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C1=N)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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